![molecular formula C13H26N4O2 B2971407 N-propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide CAS No. 1023351-28-1](/img/structure/B2971407.png)
N-propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide
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Description
N-propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide, also known as NPPCDF, is an organic compound with a wide range of applications in scientific research. It is a highly versatile compound that can be used as a reagent, reactant, catalyst, or intermediate in various synthetic reactions. NPPCDF is a member of the carbamate family and is known for its reactivity and versatility in organic synthesis. It is a white, crystalline solid with a melting point of about 70°C and is soluble in organic solvents.
Scientific Research Applications
Synthesis and Reactivity
N-propyl formamides, including compounds similar to N-propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide, are significant in the synthesis of various organic compounds. For example, a study by Weng et al. (2018) demonstrated the use of N-substituted formamides in synthesizing 2-aminopyridines, a process that occurs at room temperature and yields water and sodium formate as byproducts (Weng et al., 2018). Similarly, Kang et al. (2022) used N-formylcarbazole for formylating amines, a method crucial for pharmaceutical syntheses (Kang et al., 2022).
Chemical Properties and Applications
Formamides, including N-propyl formamides, have diverse applications in organic synthesis and medicinal chemistry. He et al. (2020) reviewed advances in using formamides for carbamoylation reactions, highlighting their prevalence in medicinal chemistry (He et al., 2020). Lin and Huang (2018) developed a method for synthesizing formamides through electrochemical decarboxylation, illustrating the broad functional group tolerance of these compounds (Lin & Huang, 2018).
Biochemical and Catalytic Applications
In the realm of biochemistry, N-propyl formamides serve as analogues for aldehyde substrates in alcohol dehydrogenases. Venkataramaiah and Plapp (2003) researched formamides' role in inhibiting alcohol metabolism, revealing their potential in structure-function studies and specific inhibition applications (Venkataramaiah & Plapp, 2003). Additionally, Wang et al. (2006) developed N-formamides as Lewis basic catalysts for hydrosilylation reactions, demonstrating their high enantioselectivity and broad substrate range (Wang et al., 2006).
Green Chemistry and Environmental Applications
N-propyl formamides are also significant in green chemistry. Ghasemi (2018) discussed the synthesis of N-formylmorpholine as a green solvent for heterocyclic compound synthesis, emphasizing its non-toxic and non-corrosive properties (Ghasemi, 2018).
properties
IUPAC Name |
1-N,4-N-dipropyl-1,4-diazepane-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4O2/c1-3-6-14-12(18)16-8-5-9-17(11-10-16)13(19)15-7-4-2/h3-11H2,1-2H3,(H,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLJUVBTQXDNPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCCN(CC1)C(=O)NCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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